(4-Chloro-3-methylphenyl)methanesulfonyl chloride
Description
(4-Chloro-3-methylphenyl)methanesulfonyl chloride (CAS: 1522115-36-1; molecular formula: C₈H₈Cl₂O₂S; molecular weight: 239.12 g/mol) is a sulfonyl chloride derivative characterized by a substituted aromatic ring and a reactive sulfonyl chloride group (-SO₂Cl). This compound is used as a reagent in organic synthesis, particularly for introducing the methanesulfonyl group into target molecules via nucleophilic substitution reactions with alcohols, amines, or thiols . It is stored under inert conditions (2–8°C) due to its high reactivity with moisture and nucleophiles, and it carries significant hazards (GHS hazard codes: H301, H311, H314, H331) .
Properties
IUPAC Name |
(4-chloro-3-methylphenyl)methanesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O2S/c1-6-4-7(2-3-8(6)9)5-13(10,11)12/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWQZLQYWYCVCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CS(=O)(=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 4-Chloro-3-methylbenzyl Thiol
Step 2: Oxidation to Sulfonyl Chloride
Mechanism :
Radical-Mediated Synthesis with Sulfuryl Chloride
A radical-initiated reaction between 4-chloro-3-methyltoluene and sulfuryl chloride (SOCl) under UV light produces the sulfonyl chloride.
Reaction Setup:
-
Molar Ratio : 1:1.5 (toluene derivative : SOCl)
-
Catalyst : Trace FeCl
Advantages :
Functional Group Interconversion from Sulfonic Acid
4-Chloro-3-methylbenzenesulfonic acid is converted to the sulfonyl chloride using phosphorus pentachloride (PCl).
Procedure:
-
Sulfonic acid (10 mmol) is refluxed with PCl (15 mmol) in dry dichloromethane for 4 hours.
-
The mixture is filtered, and the solvent is evaporated under reduced pressure (yield: 88–92%).
Critical Notes :
Industrial-Scale Production via Continuous Flow Reactors
Modern facilities use continuous flow systems to optimize safety and yield.
Parameters:
| Variable | Optimal Value |
|---|---|
| Residence Time | 30 minutes |
| Temperature | 70°C |
| Pressure | 2 atm |
Output :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Chlorosulfonation | 78–82 | 98 | High | Moderate |
| Sulfonation-Oxidation | 75–80 | 97 | Moderate | Low |
| Radical-Mediated | 65–70 | 95 | High | High |
| PCl Conversion | 88–92 | 99 | Low | High |
Chemical Reactions Analysis
Types of Reactions: (4-Chloro-3-methylphenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form the corresponding sulfonic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding sulfinate using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Bases: Pyridine, triethylamine
Reducing Agents: Lithium aluminum hydride
Major Products:
Sulfonamides: Formed from reaction with amines
Sulfonate Esters: Formed from reaction with alcohols
Sulfonic Acid: Formed from hydrolysis
Scientific Research Applications
(4-Chloro-3-methylphenyl)methanesulfonyl chloride is utilized in various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides and sulfonate esters.
Biology: Employed in the modification of biomolecules to study their functions and interactions.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Chloro-3-methylphenyl)methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamide and sulfonate ester bonds. This reactivity is exploited in various chemical synthesis processes to modify and create new compounds.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The reactivity and applications of sulfonyl chlorides are influenced by their substituents. Below is a comparison with key analogs:
Reactivity and Stability
- Electron-Withdrawing Effects : The chloro substituent in this compound enhances electrophilicity at the sulfonyl chloride group compared to the methyl-substituted analog . However, steric hindrance from the 3-methyl group slightly reduces reactivity relative to unhindered analogs like methanesulfonyl chloride .
- Hydrolysis : Unlike thionyl or sulfuryl chloride, which hydrolyze rapidly to release toxic gases (SO₂, HCl), methanesulfonyl chloride and its aryl derivatives hydrolyze more slowly, requiring basic conditions (e.g., NaOH) for safe disposal .
Biological Activity
(4-Chloro-3-methylphenyl)methanesulfonyl chloride, also known as a sulfonyl chloride compound, exhibits significant biological activity primarily through its derivatives. This article delves into the compound's chemical properties, biological implications, and relevant case studies that highlight its pharmacological potential.
Chemical Structure and Properties
The molecular formula of this compound is C8H9ClO2S. The compound features a sulfonyl chloride functional group attached to a chlorinated aromatic ring, which enhances its reactivity and versatility in organic synthesis. The structure can be represented as follows:
Biological Activity
The biological activity of this compound is primarily linked to its derivatives. These derivatives have been investigated for various pharmacological properties, including:
- Antimicrobial Activity : Some derivatives exhibit potent antibacterial effects against Gram-positive bacteria.
- Anticancer Potential : Certain compounds derived from this sulfonyl chloride have shown promise in inhibiting cancer cell proliferation.
Table 1: Summary of Biological Activities of Derivatives
| Derivative | Biological Activity | MIC (µM) |
|---|---|---|
| (4-Chloro-3-methylphenyl)methanesulfonamide | Antibacterial | 50 (E. coli) |
| (4-Chloro-3-methylphenyl) sulfonamide derivatives | Anticancer | Varies |
| 4-Chlorocoumarin derivatives | Antiviral | Varies |
The mechanisms through which this compound exerts its biological effects involve interactions with biological macromolecules. These interactions can lead to enzyme inhibition or modification of cellular pathways, contributing to its pharmacological efficacy.
- Enzyme Inhibition : Compounds derived from this sulfonyl chloride may inhibit enzymes critical for bacterial or cancer cell survival.
- Cell Cycle Arrest : Some studies indicate that these compounds can induce apoptosis in cancer cells by disrupting their cell cycle.
Case Studies and Research Findings
Research has demonstrated the efficacy of this compound derivatives in various biological assays:
- Antibacterial Studies : A study reported that derivatives exhibited significant activity against strains like E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 50 µM to 100 µM .
- Anticancer Activity : In vitro assays showed that certain derivatives induced apoptosis in cancer cell lines such as MDA-MB-231 and Hs 578T, with notable increases in caspase-3 activity indicating apoptosis .
Table 2: Case Study Results
| Study | Findings |
|---|---|
| Antibacterial Efficacy Study | Effective against E. coli (MIC = 50 µM) |
| Apoptosis Induction in Cancer Cells | Induced significant apoptosis in MDA-MB-231 cells |
Q & A
Q. What are the common synthetic routes for preparing (4-chloro-3-methylphenyl)methanesulfonyl chloride, and how can reaction conditions be optimized?
- Methodological Answer : A typical synthesis involves reacting (4-chloro-3-methylphenyl)methanol with chlorosulfonic acid under controlled temperatures (0–5°C) to form the sulfonic acid intermediate, followed by treatment with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield the sulfonyl chloride. Optimization includes:
- Maintaining anhydrous conditions to prevent hydrolysis.
- Using excess SOCl₂ (1.5–2.0 equivalents) and catalytic dimethylformamide (DMF) to enhance reactivity.
- Monitoring reaction progress via TLC or in situ IR spectroscopy for sulfonyl chloride formation (disappearance of -OH stretch at ~3400 cm⁻¹) .
Q. What purification techniques are recommended for isolating this compound?
- Methodological Answer : After synthesis, the crude product is purified via:
- Distillation : For high-purity isolation, fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) is effective, given the compound’s boiling point (~235°C).
- Recrystallization : Use non-polar solvents (hexane/ethyl acetate mixtures) to remove unreacted starting materials or byproducts.
- Chromatography : Flash column chromatography with silica gel and a gradient eluent (e.g., 5–20% ethyl acetate in hexane) resolves impurities. Confirm purity via HPLC (>98% by area) .
Q. How should researchers handle this compound safely in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use a face shield during bulk transfers.
- Ventilation : Conduct reactions in a fume hood with ≥100 ft/min face velocity to mitigate inhalation risks.
- Spill Management : Neutralize spills with sodium bicarbonate or inert adsorbents (e.g., vermiculite), then dispose as hazardous waste.
- Storage : Keep in amber glass bottles under nitrogen at 2–8°C to prevent moisture ingress and decomposition .
Advanced Research Questions
Q. How can researchers characterize the stability and decomposition pathways of this compound under varying conditions?
- Methodological Answer :
- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures (Td) and exothermic events.
- Hydrolytic Stability : Monitor hydrolysis rates in buffered solutions (pH 4–10) via NMR or conductivity measurements. Evidence suggests slow hydrolysis compared to aliphatic sulfonyl chlorides, with HCl and sulfonic acid as byproducts .
- Light Sensitivity : Expose samples to UV-Vis light (254–365 nm) and track degradation via HPLC-MS to identify photolytic products.
Q. What analytical techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃) confirm aromatic protons (δ 7.2–7.8 ppm) and sulfonyl chloride functionality (no adjacent protons).
- Mass Spectrometry : High-resolution ESI-MS or EI-MS detects the molecular ion [M+H]⁺ (expected m/z ~238.5) and fragments (e.g., loss of Cl⁻).
- Elemental Analysis : Validate C, H, S, and Cl content (±0.3% theoretical values).
- XRD : Single-crystal X-ray diffraction resolves stereoelectronic effects in the solid state .
Q. How can researchers resolve contradictions in reported reactivity data for sulfonyl chlorides in nucleophilic substitution reactions?
- Methodological Answer : Discrepancies in reactivity (e.g., amine vs. alcohol selectivity) may arise from solvent polarity or steric effects. To address this:
- Kinetic Studies : Compare second-order rate constants (k₂) in polar aprotic (e.g., DMF) vs. non-polar solvents (toluene).
- Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to assess transition-state energies for competing pathways.
- Steric Maps : Generate Connolly surface models to quantify steric hindrance from the 4-chloro-3-methylphenyl group .
Q. What strategies optimize the use of this compound as a sulfonating agent in drug discovery?
- Methodological Answer :
- Substrate Scope : Test reactivity with primary/secondary amines, thiols, and alcohols. Tertiary amines are unreactive due to steric hindrance.
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 minutes at 80°C vs. 12 hours reflux) while maintaining yields (>85%).
- Workflow Integration : Couple with high-throughput screening (HTS) to generate sulfonamide libraries for biological testing .
Q. How can researchers design experiments to evaluate the environmental impact of this compound?
- Methodological Answer :
- Bioconcentration Factor (BCF) : Estimate using the log Kow (predicted ~3.1) and regression models. Current data suggest low bioaccumulation potential (BCF ~1.9) .
- Soil Mobility : Perform column leaching tests with standardized soils (OECD Guideline 121) to measure Koc (estimated 6.1, indicating high mobility).
- Aquatic Toxicity : Conduct acute exposure assays with Daphnia magna (48-hour LC₅₀) and algae (72-hour EC₅₀) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
